Benzeneacetonitrile, alpha-ethyl-3-nitro-
Overview
Description
Benzeneacetonitrile, alpha-ethyl-3-nitro- is an organic compound with the molecular formula C10H10N2O2. It is a derivative of benzeneacetonitrile, where an ethyl group is attached to the alpha position and a nitro group is attached to the third position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetonitrile, alpha-ethyl-3-nitro- typically involves the nitration of alpha-ethylbenzeneacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of Benzeneacetonitrile, alpha-ethyl-3-nitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzeneacetonitrile, alpha-ethyl-3-nitro- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, alpha-ethyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nitrile group can also participate in enzyme-catalyzed reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Benzeneacetonitrile: Lacks the ethyl and nitro groups, making it less reactive in certain chemical reactions.
Alpha-ethylbenzeneacetonitrile: Lacks the nitro group, resulting in different chemical and biological properties.
3-nitrobenzeneacetonitrile: Lacks the ethyl group, affecting its reactivity and applications.
Uniqueness: Benzeneacetonitrile, alpha-ethyl-3-nitro- is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
Properties
IUPAC Name |
2-(3-nitrophenyl)butanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-8(7-11)9-4-3-5-10(6-9)12(13)14/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRSXULZYXRAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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